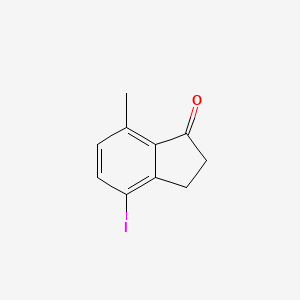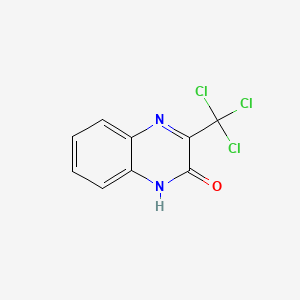![molecular formula C14H23NO4 B15065177 2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate CAS No. 125136-76-7](/img/structure/B15065177.png)
2-tert-Butyl 6-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[222]octane-2,6-dicarboxylate is a complex organic compound with a unique bicyclic structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the cyclization of a suitable precursor under acidic or basic conditions, followed by the introduction of the tert-butyl and methyl groups through alkylation reactions. The reaction conditions often require careful control of temperature, pH, and the use of specific catalysts to achieve high yields and selectivity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Industrial methods may also incorporate green chemistry principles to minimize waste and reduce environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, such as hydroxyl or carbonyl groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, such as halogenation or nitration.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents like lithium aluminum hydride or sodium borohydride, and various halogenating agents. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or amines. Substitution reactions can introduce a wide range of functional groups, depending on the reagents employed.
Aplicaciones Científicas De Investigación
(1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.
Biology: It may serve as a ligand in biochemical studies or as a probe to investigate biological pathways.
Industry: It can be used in the production of advanced materials, such as polymers or catalysts.
Mecanismo De Acción
The mechanism by which (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved can include signal transduction, metabolic regulation, or neurotransmission.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other bicyclic amines and esters, such as:
- 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane
- 2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2-carboxylate
Uniqueness
What sets (1S,4R,6S)-2-tert-Butyl 6-methyl 2-azabicyclo[2.2.2]octane-2,6-dicarboxylate apart is its specific stereochemistry and functional groups, which confer unique reactivity and selectivity in chemical reactions. This makes it a valuable compound for specialized applications in research and industry.
Propiedades
Número CAS |
125136-76-7 |
|---|---|
Fórmula molecular |
C14H23NO4 |
Peso molecular |
269.34 g/mol |
Nombre IUPAC |
2-O-tert-butyl 6-O-methyl (1S,4R,6S)-2-azabicyclo[2.2.2]octane-2,6-dicarboxylate |
InChI |
InChI=1S/C14H23NO4/c1-14(2,3)19-13(17)15-8-9-5-6-11(15)10(7-9)12(16)18-4/h9-11H,5-8H2,1-4H3/t9-,10+,11+/m1/s1 |
Clave InChI |
VMDDWBSYOBGVND-VWYCJHECSA-N |
SMILES isomérico |
CC(C)(C)OC(=O)N1C[C@@H]2CC[C@H]1[C@H](C2)C(=O)OC |
SMILES canónico |
CC(C)(C)OC(=O)N1CC2CCC1C(C2)C(=O)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(4-Chloro-6-methyl-7H-pyrrolo[2,3-d]pyrimidin-7-yl)cyclohexanol](/img/structure/B15065104.png)
![2-amino-1-(3-aminopropyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carbonitrile](/img/structure/B15065112.png)





![7,8-Dimethoxy-1,3-dimethylfuro[3,4-c]quinolin-4(5H)-one](/img/structure/B15065145.png)

![(3aR,8aR)-2-Benzyl-1,3,3a,8a-tetrahydroindeno[1,2-c]pyrrol-8(2H)-one](/img/structure/B15065153.png)


![3-(4-Methoxyphenyl)-1-methyl-1,4,7-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B15065190.png)
